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molecular formula C7H12O3 B8517784 3-(Acetoxymethyl)tetrahydrofuran

3-(Acetoxymethyl)tetrahydrofuran

Cat. No. B8517784
M. Wt: 144.17 g/mol
InChI Key: LVTWOZLZNXOFBU-UHFFFAOYSA-N
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Patent
US06147233

Procedure details

Process for the preparation of 3-methyltetrahydrofuran (3-MeTHF) by the steps comprising (1) contacting 3-(hydroxymethyl)tetrahydrofuran (3-HOMeTHF) with acetic acid at a temperature of about 120 to 210° C. in an esterification zone using apparatus which permits water to be removed from the esterification zone to produce 3-(acetoxymethyl)tetrahydrofuran (3-AcOMETHF); (2) heating the 3-AcOMETHF in a pyrolysis zone at a temperature in the range of about 380 to 510° C. for a about 1 to 10 seconds to convert the ester compound to 3-methyleneTHF; and (3) contacting the 3-methyleneTHF with hydrogen at a temperature of 25 to 100° C. and a pressure in the range of about 1 to 50 bar absolute in the presence of a hydrogenation catalyst selected from supported catalysts comprising about 1 to 10 weight percent palladium, platinum or rhodium deposited on a catalyst support material to convert the 3-methyleneTHF to 3-MeTHF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1.OCC1CCOC1.[C:14]([OH:17])(=[O:16])[CH3:15]>O>[C:14]([O:17][CH2:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC1
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1COCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 120 to 210° C.
CUSTOM
Type
CUSTOM
Details
to be removed from the esterification zone

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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